5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
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Overview
Description
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine atoms at positions 5 and 6, a cyano group attached to a cyclopropyl ring, and a carboxamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 6.
Cyclopropylation: The cyano group is introduced via a cyclopropylation reaction using cyclopropylamine and cyanogen bromide.
Carboxamidation: The carboxamide group is introduced through a reaction with an appropriate amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxamide group can undergo hydrolysis to form carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cyclization: Acid or base catalysts in solvents like ethanol or acetonitrile.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
- 5,6-difluoro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
- 5,6-dimethyl-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
Uniqueness
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated or alkyl-substituted analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-7-3-6(4-14-8(7)12)9(16)15-10(5-13)1-2-10/h3-4H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKHHEVERDCDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC(=C(N=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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